![molecular formula C14H13N3O3 B11698619 N'-(4-Methoxybenzoyl)nicotinohydrazide](/img/structure/B11698619.png)
N'-(4-Methoxybenzoyl)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Methoxybenzoyl)nicotinohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a nicotinic acid moiety linked to a 4-methoxybenzoyl group through a hydrazide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methoxybenzoyl)nicotinohydrazide typically involves the reaction of nicotinic acid hydrazide with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for N’-(4-Methoxybenzoyl)nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Methoxybenzoyl)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
N’-(4-Methoxybenzoyl)nicotinohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant properties and binding affinity to gamma-aminobutyric acid (GABA) receptors.
Material Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and inhibition.
Wirkmechanismus
The mechanism of action of N’-(4-Methoxybenzoyl)nicotinohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to bind to GABA receptors, potentially modulating their activity and exerting anticonvulsant effects . The compound’s hydrazide group can form hydrogen bonds with target proteins, influencing their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(4-Chlorobenzylidene)nicotinohydrazide: Known for its potent anticonvulsant activity.
N’-(4-(Benzyloxy)-3-methoxybenzylidene)nicotinohydrazide: Studied for its unique binding properties and potential therapeutic applications.
4-Methoxybenzoyl chloride: A precursor in the synthesis of various hydrazides and other organic compounds.
Uniqueness
N’-(4-Methoxybenzoyl)nicotinohydrazide stands out due to its specific combination of a nicotinic acid moiety and a 4-methoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H13N3O3 |
---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
N'-(4-methoxybenzoyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H13N3O3/c1-20-12-6-4-10(5-7-12)13(18)16-17-14(19)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
NFXQJHKPQIMGJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.